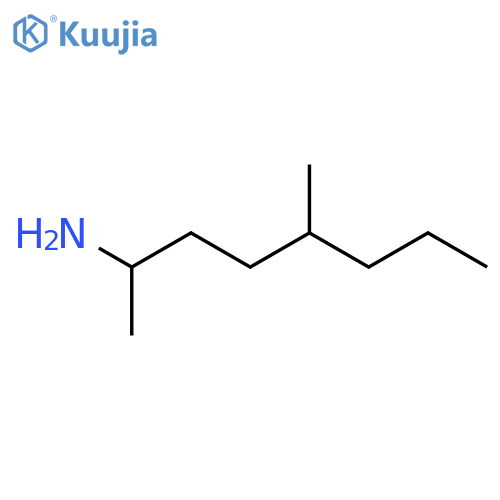Cas no 67953-04-2 (5-methyloctan-2-amine)

5-methyloctan-2-amine structure
商品名:5-methyloctan-2-amine
5-methyloctan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1,4-dimethylheptylamine
- 5-methyloctan-2-amine
- 67953-04-2
- SCHEMBL4201028
- DTXSID70887062
- AKOS011549298
- EN300-1867379
- 2-Octanamine, 5-methyl-
- SCHEMBL24699587
- NS00054710
- EINECS 267-941-9
- JHLSRARFRAZKEV-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H21N/c1-4-5-8(2)6-7-9(3)10/h8-9H,4-7,10H2,1-3H3
- InChIKey: JHLSRARFRAZKEV-UHFFFAOYSA-N
- ほほえんだ: CCCC(C)CCC(C)N
計算された属性
- せいみつぶんしりょう: 143.167399674g/mol
- どういたいしつりょう: 143.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 71.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26Ų
5-methyloctan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1867379-2.5g |
5-methyloctan-2-amine |
67953-04-2 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-10g |
5-methyloctan-2-amine |
67953-04-2 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-0.1g |
5-methyloctan-2-amine |
67953-04-2 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-0.25g |
5-methyloctan-2-amine |
67953-04-2 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-10.0g |
5-methyloctan-2-amine |
67953-04-2 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1867379-0.05g |
5-methyloctan-2-amine |
67953-04-2 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-0.5g |
5-methyloctan-2-amine |
67953-04-2 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-1.0g |
5-methyloctan-2-amine |
67953-04-2 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1867379-1g |
5-methyloctan-2-amine |
67953-04-2 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1867379-5g |
5-methyloctan-2-amine |
67953-04-2 | 5g |
$2235.0 | 2023-09-18 |
5-methyloctan-2-amine 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
67953-04-2 (5-methyloctan-2-amine) 関連製品
- 2523-55-9(trans-4-Methylcyclohexanamine)
- 2523-56-0(cis-4-Methylcyclohexylamine)
- 28292-43-5(2-Amino-5-methylhexane)
- 6321-23-9(4-methylcyclohexan-1-amine)
- 1761-71-3(4,4'-Methylenebis(cyclohexylamine))
- 543-82-8(1,5-Dimethylhexylamine)
- 102653-37-2(4-Propylcyclohexan-1-amine)
- 23775-39-5(4-ethylcyclohexanamine)
- 1193-17-5(trans-3-Methylcyclohexanamine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
